molecular formula C8H8ClI B1381334 1-(2-Chloroethyl)-2-iodobenzene CAS No. 1037075-33-4

1-(2-Chloroethyl)-2-iodobenzene

Cat. No.: B1381334
CAS No.: 1037075-33-4
M. Wt: 266.5 g/mol
InChI Key: RGVMOVPHFNZADZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-iodobenzene is an organic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where an iodine atom and a 2-chloroethyl group are substituted at the first and second positions, respectively. This compound is known for its unique reactivity and is utilized in various chemical syntheses and industrial applications.

Scientific Research Applications

1-(2-Chloroethyl)-2-iodobenzene is a versatile compound with applications in multiple scientific fields:

Mechanism of Action

Target of Action

1-(2-Chloroethyl)-2-iodobenzene, also known as 1-Iodo-2-(2-chloroethyl)benzene, is a type of alkylating agent . Alkylating agents are capable of covalently modifying a variety of intracellular targets . The primary targets of 1-Iodo-2-(2-chloroethyl)benzene are likely to be DNA and RNA .

Mode of Action

The interaction of 1-Iodo-2-(2-chloroethyl)benzene with its targets involves the formation of covalent bonds, leading to DNA and RNA alkylation . This alkylation can result in DNA cross-linking, which disrupts the DNA structure and inhibits DNA replication and transcription . This disruption of key cellular processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The action of 1-Iodo-2-(2-chloroethyl)benzene affects several biochemical pathways. The alkylation of DNA and RNA can disrupt normal cellular processes, including DNA replication and RNA transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact biochemical pathways affected by 1-Iodo-2-(2-chloroethyl)benzene can vary depending on the specific cell type and the cellular environment .

Pharmacokinetics

The pharmacokinetics of 1-Iodo-2-(2-chloroethyl)benzene involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 1-Iodo-2-(2-chloroethyl)benzene is likely to be rapidly absorbed and distributed throughout the body . It is metabolized in the liver and other tissues, and the metabolites are likely to be excreted in the urine . The exact ADME properties of 1-Iodo-2-(2-chloroethyl)benzene can vary depending on factors such as the route of administration and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of 1-Iodo-2-(2-chloroethyl)benzene’s action include DNA and RNA alkylation, disruption of DNA replication and RNA transcription, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of rapidly dividing cells, such as cancer cells . The exact effects can vary depending on factors such as the specific cell type and the cellular environment .

Action Environment

The action, efficacy, and stability of 1-Iodo-2-(2-chloroethyl)benzene can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the physiological condition of the patient, including factors such as age, sex, and health status, can influence the compound’s pharmacokinetics and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloroethylbenzene with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reactions typically involve strong bases like sodium hydroxide at elevated temperatures.

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloroethyl)-2-iodobenzene stands out due to the presence of both iodine and 2-chloroethyl groups, which confer unique reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVMOVPHFNZADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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